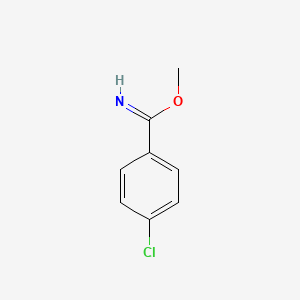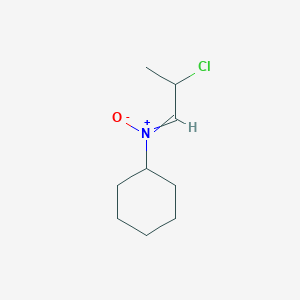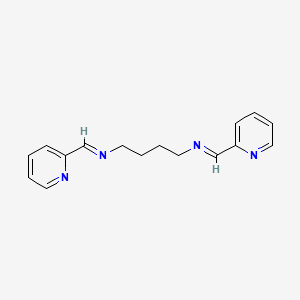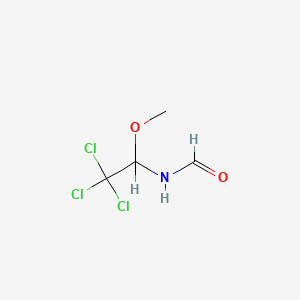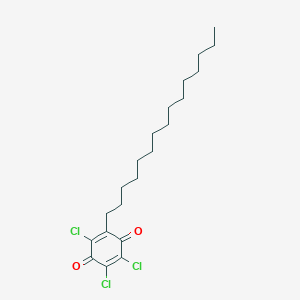
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the family of cyclohexadiene derivatives This compound is characterized by the presence of three chlorine atoms and a long pentadecyl chain attached to a cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as a cyclohexadiene derivative. The reaction is carried out under controlled conditions, often using chlorine gas as the chlorinating agent. The reaction is usually performed at elevated temperatures to ensure complete chlorination of the desired positions on the cyclohexadiene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the precursor compound is continuously fed into the reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including distillation and recrystallization.
化学反应分析
Types of Reactions
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms in the compound. The reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the long pentadecyl chain contribute to its reactivity and interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: This compound has an additional chlorine atom, which may alter its reactivity and applications.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione:
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The substitution of chlorine with fluorine atoms can lead to different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the long pentadecyl chain, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
42580-16-5 |
|---|---|
分子式 |
C21H31Cl3O2 |
分子量 |
421.8 g/mol |
IUPAC 名称 |
2,3,5-trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)21(26)19(24)18(23)20(16)25/h2-15H2,1H3 |
InChI 键 |
HSPONECSIWTCAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


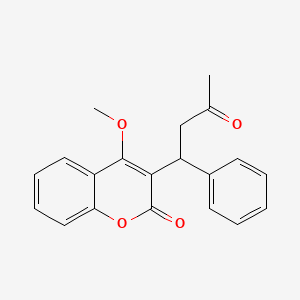
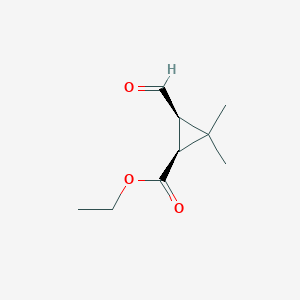



![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
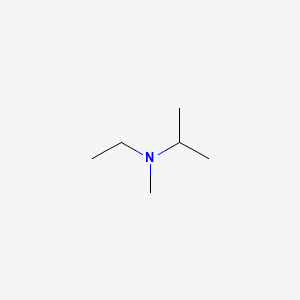

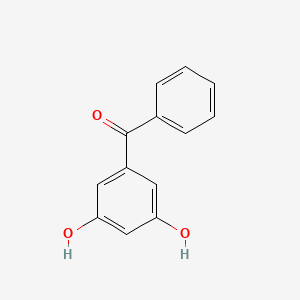
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
